molecular formula C3H8N4O B12116805 n-Methyldicarbonimidic diamide

n-Methyldicarbonimidic diamide

Cat. No.: B12116805
M. Wt: 116.12 g/mol
InChI Key: FJBRHAVATZPXMC-UHFFFAOYSA-N
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Description

n-Methyldicarbonimidic diamide is a chemical compound with the molecular formula C3H7N3O2 It is known for its applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Methyldicarbonimidic diamide is typically synthesized through the reaction between dimethylamine hydrochloride and dicyano diamide. The reaction is carried out at temperatures ranging from 120-140°C for about 4 hours, yielding approximately 69% of the product . This method is efficient and commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method involves the use of thin layer chromatography (TLC) plates and microwave irradiation at 540 W for intervals of 40 seconds over a period of 5 minutes . This approach is eco-friendly and minimizes the use of organic solvents.

Chemical Reactions Analysis

Types of Reactions

n-Methyldicarbonimidic diamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dimethylamine hydrochloride and dicyano diamide. The reactions are typically carried out at elevated temperatures (120-140°C) and may involve the use of microwave irradiation for enhanced efficiency .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with dimethylamine hydrochloride and dicyano diamide yields metformin hydrochloride .

Scientific Research Applications

n-Methyldicarbonimidic diamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Methyldicarbonimidic diamide involves its interaction with specific molecular targets and pathways. For example, in the case of metformin hydrochloride, the compound exerts its effects by inhibiting hepatic glucose production and improving insulin sensitivity . The molecular targets involved include enzymes and receptors related to glucose metabolism.

Comparison with Similar Compounds

Properties

Molecular Formula

C3H8N4O

Molecular Weight

116.12 g/mol

IUPAC Name

carbamimidoyl N'-methylcarbamimidate

InChI

InChI=1S/C3H8N4O/c1-7-3(6)8-2(4)5/h1H3,(H3,4,5)(H2,6,7)

InChI Key

FJBRHAVATZPXMC-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)OC(=N)N

Origin of Product

United States

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